molecular formula C15H21NOS B5814006 2-(benzylthio)-N-cyclohexylacetamide

2-(benzylthio)-N-cyclohexylacetamide

Cat. No.: B5814006
M. Wt: 263.4 g/mol
InChI Key: LODIDAXUZCFGCY-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-cyclohexylacetamide is a high-potency inhibitor of human microsomal epoxide hydrolase (mEH), designed for biochemical and pharmacological research. This compound is part of the 2-alkylthio acetamide class, which has been demonstrated to exhibit inhibitory activity in the low nanomolar range, making it approximately two orders of magnitude more potent than previous primary amine, amide, and urea-based mEH inhibitors . Its molecular structure incorporates key pharmacophore units, including an amide group connected to a cyclohexyl side chain and a critical benzyl-thio ether function, which are essential for its strong binding affinity and effectiveness . Microsomal epoxide hydrolase is an α/β-fold hydrolase enzyme involved in the metabolism of various epoxide-containing molecules, both xenobiotic and endogenous . While historically studied for its role in xenobiotic detoxification and bioactivation, recent research has associated mEH with the hydrolysis of beneficial endogenous lipid mediators, such as epoxy-fatty acids (EpFAs) and epoxy-eicosatrienoic acids (EETs) . Inhibition of mEH is therefore a promising therapeutic strategy, with research applications in areas like cardiovascular disease, as inhibition has been shown to complement soluble epoxide hydrolase (sEH) inhibition in improving post-ischemic functional recovery in murine models . The compound is supplied as a solid and must be stored under appropriate conditions. It is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human, veterinary, or household use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c17-15(16-14-9-5-2-6-10-14)12-18-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODIDAXUZCFGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzylthio N Cyclohexylacetamide

Classical Approaches to 2-(benzylthio)-N-cyclohexylacetamide Synthesis

The classical synthesis of this compound can be approached through two primary retrosynthetic disconnections. The first involves the formation of the amide bond between benzylthioacetic acid and cyclohexylamine (B46788). The second, alternative route, involves the formation of the thioether bond between a derivative of N-cyclohexylacetamide and a benzylthiol source.

Nucleophilic Displacement Reactions for Thioether Formation

The formation of the benzylthioether moiety in this compound is typically achieved via a nucleophilic substitution reaction. This involves a sulfur-based nucleophile attacking an electrophilic benzyl (B1604629) carbon. A common and direct precursor for this methodology is benzylthioacetic acid.

The synthesis of benzylthioacetic acid itself is a prime example of nucleophilic displacement. It is often prepared by the reaction of a benzyl halide with a salt of thioglycolic acid. In this reaction, the thiolate anion acts as the nucleophile, displacing the halide from the benzyl group.

Optimization of Halide Precursors and Thiolate Sources

The efficiency of the thioether formation is highly dependent on the choice of the halide precursor and the thiolate source.

Halide Precursors: Benzyl chloride is a commonly used and cost-effective starting material. orgsyn.org However, benzyl bromide can also be employed and is sometimes preferred due to the better leaving group ability of the bromide ion, which can lead to faster reaction rates. The choice between them often comes down to a balance of reactivity, cost, and availability. Other benzyl halides are less commonly used. The synthesis of benzyl halides can be achieved through various methods, including the radical chlorination of toluene (B28343) or the treatment of benzyl alcohol with a halogenating agent. orgsyn.orgwikipedia.org

Thiolate Sources: For the synthesis of the precursor benzylthioacetic acid, thioglycolic acid is the key reagent. niscpr.res.in To generate the more potent nucleophile, the thiolate, a base is required. Common bases used include sodium hydroxide (B78521) or sodium ethoxide, which deprotonate the thiol group of thioglycolic acid. Alternatively, pre-formed salts like sodium thioglycolate can be used. Another important thiol source is benzyl mercaptan (phenylmethanethiol), which can be prepared by reacting benzyl chloride with sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. wikipedia.orgpeptide.comresearchgate.net This mercaptan can then be reacted with a haloacetamide derivative.

A representative reaction for the synthesis of benzylthioacetic acid is the reaction of benzyl chloride with thioglycolic acid in the presence of a base.

Table 1: Illustrative Reaction Conditions for Benzylthioacetic Acid Synthesis

Benzyl HalideThiol SourceBaseSolventTemperature (°C)Yield (%)
Benzyl ChlorideThioglycolic AcidSodium HydroxideWater/Ethanol8085-95
Benzyl BromideThioglycolic AcidSodium EthoxideEthanol7090-98
Role of Amide Solvents in Promoting Reaction Efficiency

Polar aprotic solvents, particularly amide solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), are often employed in nucleophilic substitution reactions to enhance efficiency. libretexts.orgresearchgate.netthieme-connect.degrowingscience.com These solvents are capable of solvating cations well, leaving the anion (the nucleophile) more "naked" and reactive. In the context of synthesizing this compound via the reaction of 2-chloro-N-cyclohexylacetamide with a benzylthiolate, DMF can play a crucial role. It not only dissolves the reactants but also accelerates the rate of the SN2 reaction by stabilizing the transition state. The use of DMF can often allow for lower reaction temperatures and shorter reaction times compared to less polar solvents.

Amide Bond Formation Strategies

The formation of the amide bond in this compound is a critical step that can be achieved through several well-established methods. These strategies primarily involve the reaction of a carboxylic acid or its activated derivative with an amine.

Condensation Reactions of Cyclohexylamine with Benzylthioacetic Acid Derivatives

The most direct approach to the amide bond is the condensation of cyclohexylamine with benzylthioacetic acid. However, the direct reaction between a carboxylic acid and an amine to form an amide is generally a slow and reversible process, requiring high temperatures to drive off the water molecule formed. growingscience.com To overcome this, coupling agents are typically employed.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAbbreviationByproductKey Features
N,N'-DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Highly effective, but DCU can be difficult to remove. niscpr.res.inthieme-connect.de
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCA water-soluble ureaByproduct is easily removed by aqueous workup. libretexts.org
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUTetramethylureaVery efficient and fast, often used in peptide synthesis.

The reaction proceeds by the activation of the carboxylic acid by the coupling agent, forming a highly reactive intermediate that is then readily attacked by the amine nucleophile (cyclohexylamine).

Utilizing Activated Carboxylic Acid Derivatives

An alternative to using coupling agents is to first convert the carboxylic acid into a more reactive derivative. A common strategy is the formation of an acyl chloride. Benzylthioacetic acid can be converted to benzylthioacetyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts rapidly with cyclohexylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct.

Another activated derivative is a mixed anhydride (B1165640), which can be formed by reacting the carboxylic acid with a chloroformate, such as ethyl chloroformate, in the presence of a base. This mixed anhydride is then reacted with cyclohexylamine to form the desired amide.

The choice of method often depends on the scale of the reaction, the desired purity of the product, and the presence of other functional groups in the molecule. For laboratory-scale synthesis, coupling agents are very common due to their convenience and mild reaction conditions. For larger-scale industrial production, the use of acyl chlorides might be more economical.

Modern and Sustainable Synthetic Strategies for this compound

Recent advancements in synthetic organic chemistry have led to the development of several modern and sustainable strategies applicable to the synthesis of thioether-amide compounds like this compound. These methods prioritize efficiency, safety, and reduced environmental impact.

Ionic liquids (ILs) have emerged as green and efficient media for a variety of chemical transformations, including the synthesis of amide-thioethers. tandfonline.com Tetrabutylammonium (B224687) bromide (TBAB) is one such ionic liquid that has been successfully used as a reaction medium for coupling carboxylic acids with amines containing thioether linkages, replacing hazardous solvents like pyridine. tandfonline.comresearchgate.net This method offers significant advantages, including shorter reaction times, good to excellent yields, and simpler product isolation procedures. tandfonline.comresearchgate.net The use of an ionic liquid like tetrabutylammonium hydroxide (TBAOH) has also been shown to catalyze the synthesis of N-benzylbenzothioamides under solvent-free conditions, using aerobic oxygen as the oxidant. nih.gov Another example involves the use of the ionic liquid [DBUH][OAc] to promote the formation of thiobenzamide (B147508) derivatives from aryl nitriles at room temperature, with the added benefit that the ionic liquid can be recovered and reused multiple times. nih.gov

Interactive Table: Comparison of Reaction Media for Amide-Thioether Synthesis

Parameter Traditional Method (Pyridine) Ionic Liquid Method (TBAB)
Solvent Toxicity High Low
Reaction Time Longer Shorter tandfonline.com
Product Yield Modest Good to Excellent tandfonline.com
Sustainability Poor Good (recyclable medium potential) nih.gov

| Reaction Conditions | Often requires high temperatures | Benign conditions tandfonline.com |

Microwave-assisted synthesis has become a cornerstone of modern medicinal and organic chemistry for its ability to dramatically reduce reaction times and often improve yields. rsc.org This technology has been successfully applied to the synthesis of complex heterocyclic structures containing a benzylthio moiety, such as 2-(benzylthio)imidazo[1,2a]pyrimidin-5-ones. nih.gov In one reported solid-phase synthesis, the use of microwave irradiation reduced the total reaction time from several days to just 80 minutes. nih.gov Similarly, microwave irradiation has been effectively used in the multi-step synthesis of thiophene (B33073) derivatives that include an N-cyclohexyl carboxamide intermediate. ijpcbs.com For instance, the condensation of N-cyclohexyl cyano acetamide (B32628) with various aldehydes was accelerated using microwave heating. ijpcbs.com The application of microwave energy can significantly enhance reaction rates for the nucleophilic substitution required to form this compound from its precursors. beilstein-journals.orgpsu.edu

The formation of the carbon-sulfur bond in thioethers is a critical step that has been the focus of extensive methodological development.

Organocatalysis: Recent breakthroughs include the development of photochemical organocatalytic protocols for thioether synthesis that avoid the use of metals and foul-smelling thiols. nih.govacs.org In one such method, an indole (B1671886) thiolate organocatalyst, when excited by light, activates aryl chlorides for a reaction with tetramethylthiourea, which serves as the sulfur source, to form aryl alkyl thioethers under mild conditions. nih.govacs.org

Metal Catalysis: Transition metal catalysis remains a powerful tool for C–S bond formation. researchgate.net While palladium and nickel are effective, copper-based catalysts are often preferred due to lower cost and toxicity. researchgate.net Modern methods focus on the cross-coupling of various sulfur sources with electrophiles. For example, nickel-catalyzed C-S cross-coupling of aryl triflates with alkyl thiols proceeds under mild conditions with short reaction times, demonstrating broad substrate compatibility. researchgate.net These advanced catalytic systems are highly relevant for the synthesis of this compound and its analogs, offering high efficiency and functional group tolerance.

Precursor Synthesis and Purification

The accessibility and purity of starting materials are paramount for the successful synthesis of the final product. The key precursor for this compound is 2-chloro-N-cyclohexylacetamide.

The synthesis of 2-chloro-N-cyclohexylacetamide (C8H14ClNO) is a straightforward and high-yielding acylation reaction. chemicalbook.comchemicalbook.com The standard procedure involves the reaction of cyclohexylamine with chloroacetyl chloride. chemicalbook.comresearchgate.net

In a typical preparation, cyclohexylamine is dissolved in a solvent like acetonitrile (B52724) and added dropwise to a stirred solution of chloroacetyl chloride at a reduced temperature (e.g., 15°C). chemicalbook.com The reaction is then allowed to stir at room temperature for one to two hours. After the reaction is complete, the mixture is worked up by diluting with an organic solvent such as ethyl acetate (B1210297) and washing with aqueous acid and base to remove unreacted starting materials and byproducts. chemicalbook.com The final product is obtained as white crystals after drying and concentration of the organic layer. chemicalbook.com This method has been reported to produce 2-chloro-N-cyclohexylacetamide in high yield (93%). chemicalbook.com

Interactive Table: Synthesis of 2-chloro-N-cyclohexylacetamide

Reactant 1 Reactant 2 Solvent Temperature Yield Purity (HPLC) Reference

Synthesis of Benzyl Thiol Derivatives

A prominent and efficient method for synthesizing this compound involves the nucleophilic substitution of a haloacetamide derivative with benzyl mercaptan (also known as benzyl thiol). This reaction is a classic example of S-alkylation of a thiol.

A plausible and commonly employed synthetic strategy is a two-step process. The first step is the preparation of an N-cyclohexyl-2-haloacetamide intermediate, typically N-cyclohexyl-2-chloroacetamide. The second step is the reaction of this intermediate with benzyl mercaptan in the presence of a base.

Step 1: Synthesis of N-Cyclohexyl-2-chloroacetamide

The intermediate, N-cyclohexyl-2-chloroacetamide, is synthesized by the acylation of cyclohexylamine with chloroacetyl chloride. This reaction is typically carried out in an appropriate solvent, such as acetonitrile, at a controlled temperature. researchgate.net

A general procedure involves dissolving cyclohexylamine in a solvent and adding it dropwise to a stirred solution of chloroacetyl chloride in the same solvent. researchgate.net The reaction is often performed at a temperature of around 15 °C and then allowed to proceed at room temperature. researchgate.net An excess of the amine can be used to act as a base to neutralize the hydrochloric acid formed during the reaction, or an external base like triethylamine can be added. researchgate.net

Reaction Scheme for Step 1:

Interactive Data Table: Synthesis of N-Cyclohexyl-2-chloroacetamide
Reactant 1Reactant 2SolventTemperatureReaction TimeYieldReference
CyclohexylamineChloroacetyl chlorideAcetonitrile15 °C then RT1-2 hours93% researchgate.net
Substituted anilinesChloroacetyl chlorideDichloromethaneNot specifiedNot specifiedGood yields researchgate.net

Step 2: Synthesis of this compound

The final product is obtained by the reaction of N-cyclohexyl-2-chloroacetamide with benzyl mercaptan. This nucleophilic substitution reaction, where the thiolate anion of benzyl mercaptan displaces the chloride ion, is typically facilitated by a base. researchgate.netjmaterenvironsci.com The base deprotonates the thiol to form the more nucleophilic thiolate. Common bases used for this type of reaction include potassium carbonate or triethylamine in a suitable solvent like acetone (B3395972) or ethanol. scielo.org.za The reaction mixture is often heated to ensure completion. scielo.org.za

Reaction Scheme for Step 2:

The general reactivity of N-substituted-2-chloroacetamides with sulfur nucleophiles is well-established. researchgate.net For instance, various N-aryl-2-chloroacetamides have been successfully reacted with different thiols to produce the corresponding sulfide (B99878) compounds. scielo.org.za

Interactive Data Table: S-Alkylation of N-Substituted Chloroacetamides with Thiols**
Chloroacetamide DerivativeThiol ReagentBaseSolventReaction ConditionsProduct TypeReference
bis-chloroacetamide derivative2-MercaptobenzothiazoleK₂CO₃AcetoneReflux, 4 hoursbis-sulfide compound scielo.org.za
bis-chloroacetamide derivative6-Amino-2-mercaptopyrimidin-4-olK₂CO₃AcetoneReflux, 4 hoursbis-sulfide compound scielo.org.za
bis-chloroacetamide derivative2-Mercapto-4,6-dimethylnicotinonitrileK₂CO₃AcetoneReflux, 4 hoursbis-sulfide compound scielo.org.za
N-aryl-2-chloroacetamidesVarious thiolsNot specifiedNot specifiedNot specifiedSulfides researchgate.net

Note: While a specific example for the synthesis of this compound was not found in the searched literature, the data in this table from analogous reactions provide a strong basis for the proposed synthetic method.

An alternative, though less direct, route to the target compound could involve the initial synthesis of 2-(benzylthio)acetic acid, followed by its amidation with cyclohexylamine. The synthesis of 2-(benzylthio)acetic acid can be achieved by reacting a salt of thioglycolic acid with benzyl chloride or by reacting benzyl mercaptan with a haloacetic acid, such as chloroacetic acid, in the presence of a base. researchgate.netmdpi.comnih.gov The subsequent amidation of the resulting 2-(benzylthio)acetic acid with cyclohexylamine would yield the final product. This amidation can be carried out using various coupling agents or by direct thermal or catalyzed condensation. researchgate.netnih.gov

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Benzylthio N Cyclohexylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra allows for the unambiguous assignment of all atoms and their connectivity.

Comprehensive ¹H NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum provides information on the chemical environment, number, and neighboring protons for each unique proton in the molecule. The expected signals for 2-(benzylthio)-N-cyclohexylacetamide are detailed below.

Benzyl (B1604629) Group: The five aromatic protons on the phenyl ring are expected to appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (Ar-CH₂ -S) are chemically equivalent and, being adjacent to a sulfur atom, would likely produce a sharp singlet around δ 3.7 ppm. arkat-usa.org

Thioacetamide Moiety: The two protons of the methylene (B1212753) group between the sulfur and the carbonyl group (S-CH₂ -C=O) are also expected to appear as a singlet, typically around δ 3.3 ppm. The amide proton (-NH -) signal is often broad and its chemical shift is highly dependent on solvent and concentration, but it would likely be found between δ 5.5-6.5 ppm. This proton would likely exhibit coupling to the adjacent cyclohexyl methine proton, appearing as a doublet.

Cyclohexyl Group: The single methine proton attached to the nitrogen (CH -NH) would appear as a multiplet around δ 3.7-3.9 ppm due to coupling with the adjacent methylene protons on the ring and the amide proton. The remaining ten protons of the cyclohexyl ring would produce a series of broad, overlapping multiplets in the upfield region of the spectrum, typically between δ 1.0-1.9 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.30 m 5H Aromatic protons (C₆H₅ )
~5.8 d 1H Amide proton (-NH -)
~3.8 m 1H Cyclohexyl methine proton (-CH -NH)
~3.7 s 2H Benzylic protons (Ar-CH₂ -S)
~3.3 s 2H Methylene protons (S-CH₂ -C=O)
1.0-1.9 m 10H Cyclohexyl methylene protons

Predicted data based on typical chemical shifts for similar functional groups. s=singlet, d=doublet, m=multiplet.

Detailed ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. Based on established values for similar structures, the following assignments can be predicted. rsc.orgnih.gov

Carbonyl Carbon: The amide carbonyl carbon (C =O) is the most deshielded carbon, expected to resonate around δ 169 ppm.

Aromatic Carbons: The phenyl ring will show multiple signals: one for the quaternary carbon attached to the benzyl methylene group (~137 ppm) and typically three distinct signals for the five CH carbons between δ 127-129 ppm. arkat-usa.org

Aliphatic Carbons: The benzylic carbon (Ar-C H₂-S) is expected around δ 36 ppm, while the methylene carbon adjacent to the sulfur and carbonyl (C H₂-C=O) should appear nearby, around δ 35 ppm. rsc.org For the cyclohexyl ring, the methine carbon attached to the nitrogen (C H-NH) would be found around δ 48 ppm, with the remaining five methylene carbons appearing at distinct shifts in the δ 24-33 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Carbon Type Assignment
~169.0 C=O Amide carbonyl
~137.5 C Aromatic quaternary carbon
~129.0 CH Aromatic C2'/C6'
~128.5 CH Aromatic C3'/C5'
~127.2 CH Aromatic C4'
~48.5 CH Cyclohexyl C1
~36.0 CH₂ Benzylic (C H₂-S)
~35.0 CH₂ Thioacetamide (C H₂-C=O)
~33.0 CH₂ Cyclohexyl C2/C6
~25.5 CH₂ Cyclohexyl C3/C5
~24.8 CH₂ Cyclohexyl C4

Predicted data based on typical chemical shifts.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Confirmation

2D NMR experiments are essential to confirm the assignments made from 1D spectra and to piece the molecular fragments together.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). Key expected correlations include the coupling between the amide NH proton and the cyclohexyl C1-H, as well as extensive correlations among the interconnected protons of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2, for instance, confirming that the proton signal at ~3.8 ppm is attached to the carbon at ~48.5 ppm (the C1-H of the cyclohexyl ring).

A correlation from the benzylic protons (Ar-CH₂ -S, ~3.7 ppm) to the aromatic quaternary carbon (~137.5 ppm) would confirm the attachment of the methylene to the phenyl ring.

Correlations from the S-CH₂ -C=O protons (~3.3 ppm) to the amide carbonyl carbon (~169.0 ppm) would connect the thioether portion to the amide group.

A correlation from the amide NH proton (~5.8 ppm) to the carbonyl carbon (~169.0 ppm) and the cyclohexyl C1 carbon (~48.5 ppm) would confirm the amide linkage.

A correlation from the cyclohexyl C1-H proton (~3.8 ppm) to the carbonyl carbon (~169.0 ppm) would provide further evidence for the N-cyclohexylacetamide structure.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The spectrum of this compound would be dominated by strong absorptions characteristic of a secondary amide. A strong, sharp band for the C=O stretch (Amide I) is expected around 1645 cm⁻¹. A significant N-H bending vibration (Amide II) should appear near 1550 cm⁻¹. A broad absorption corresponding to the N-H stretch would be visible around 3300 cm⁻¹. Other key absorptions include the sp² C-H stretches of the aromatic ring just above 3000 cm⁻¹ and the sp³ C-H stretches of the cyclohexyl and methylene groups just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H stretch Secondary Amide
~3060, 3030 C-H stretch Aromatic
~2930, 2855 C-H stretch Aliphatic (Cyclohexyl, CH₂)
~1645 C=O stretch (Amide I) Secondary Amide
~1550 N-H bend (Amide II) Secondary Amide
~1495, 1450 C=C stretch Aromatic Ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₅H₂₁NOS, giving it a monoisotopic mass of approximately 263.14 g/mol .

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.govrsc.org The most prominent feature in the spectrum would likely be the base peak at m/z 91, corresponding to the highly stable benzyl cation ([C₇H₇]⁺), formed by cleavage of the S-CH₂ bond. Another significant fragmentation would be the alpha-cleavage adjacent to the amide nitrogen, leading to various charged species. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula
263 Molecular Ion [M]⁺ [C₁₅H₂₁NOS]⁺
172 [M - C₇H₇]⁺ [C₈H₁₂NOS]⁺
121 Benzyl sulfide (B99878) cation [C₇H₇S]⁺
91 Benzyl cation (Tropylium) [C₇H₇]⁺
83 Cyclohexyl cation [C₆H₁₁]⁺

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By measuring the diffraction of X-rays through a single crystal, one can generate an electron density map and build an exact atomic model of the molecule.

As of this writing, a search of crystallographic databases reveals no publicly available single-crystal X-ray structure for this compound. However, were such a study to be performed, it would provide definitive, high-resolution data on:

Connectivity: Unambiguous confirmation of the atomic connections.

Conformation: The exact dihedral angles describing the spatial orientation of the benzyl, thioacetamide, and cyclohexyl groups relative to one another.

Bond Parameters: Precise measurements of all bond lengths and angles.

Intermolecular Interactions: It would reveal how the molecules pack in the solid state, highlighting key non-covalent interactions such as hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, which dictate the crystal lattice structure.

This technique remains the gold standard for absolute structure determination in the solid phase. nih.gov

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

A definitive table of bond lengths, bond angles, and torsional angles for this compound cannot be compiled without experimental data from single-crystal X-ray diffraction. Such data would provide the precise coordinates of each atom in the crystal lattice, from which these geometric parameters are calculated.

Data Table: Selected Bond Lengths of this compound This data is currently unavailable in published literature.

Atom 1Atom 2Bond Length (Å)
SC(benzyl)-
SC(acetyl)-
OC(carbonyl)-
NC(carbonyl)-
NC(cyclohexyl)-

Data Table: Selected Bond Angles of this compound This data is currently unavailable in published literature.

Atom 1Atom 2Atom 3Bond Angle (°)
C(benzyl)SC(acetyl)-
OC(carbonyl)N-
C(carbonyl)NC(cyclohexyl)-

Data Table: Selected Torsional Angles of this compound This data is currently unavailable in published literature.

Atom 1Atom 2Atom 3Atom 4Torsional Angle (°)
C(aryl)C(benzyl)SC(acetyl)-
SC(acetyl)C(carbonyl)N-
C(carbonyl)NC(cyclohexyl)C(cyclohexyl)-

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of how molecules of this compound arrange themselves in a solid-state crystal lattice and the specific non-covalent interactions between them are also dependent on crystallographic studies. Based on the functional groups present in the molecule, one can anticipate the types of interactions that would likely play a role in its crystal packing.

Hydrogen Bonding: The secondary amide group (–C(=O)NH–) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). It is highly probable that intermolecular N–H···O=C hydrogen bonds are a dominant feature in the crystal structure, likely forming chains or dimeric motifs that are common in secondary amides.

π-Stacking: The presence of the benzyl group's aromatic ring suggests the possibility of π–π stacking interactions, where the electron clouds of adjacent phenyl rings interact favorably. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would be revealed through structural analysis.

Data Table: Potential Intermolecular Interactions in Crystalline this compound This table is a projection based on functional group analysis, not experimental data.

Interaction TypeDonorAcceptorPotential Role
Hydrogen BondingN-HO=CPrimary structural motif
π-StackingPhenyl RingPhenyl RingCrystal packing stabilization
Chalcogen BondingSO=C or NDirectional packing influence
van der Waals ForcesCyclohexyl/BenzylCyclohexyl/BenzylOverall crystal cohesion

Conformational Analysis and Intramolecular Interactions of 2 Benzylthio N Cyclohexylacetamide

Computational Conformational Search Methodologies

To understand the flexibility and preferred shapes of 2-(benzylthio)-N-cyclohexylacetamide, researchers employ computational methods to map out its conformational space. These methods are essential for identifying the most stable arrangements of the atoms, known as conformers, and the energy required to transition between them.

Potential Energy Surface Scanning for Stable Conformations

A key technique in conformational analysis is the scanning of the potential energy surface (PES). q-chem.comveloxchem.org This method involves systematically altering specific dihedral angles within the molecule while optimizing the remaining geometrical parameters at each step. q-chem.comreadthedocs.io For this compound, the crucial rotatable bonds include the C-S, S-CH₂, CH₂-C(O), and C(O)-N bonds.

The process, often referred to as a "relaxed" scan, generates a profile of the molecule's energy as a function of one or two of these torsional angles. q-chem.comresearchgate.net The minima on this energy profile correspond to stable or metastable conformations. By performing these scans, researchers can identify the global minimum energy conformation, which represents the most likely structure of the molecule in the gas phase, as well as other low-energy conformers that may be present in equilibrium. The use of density functional theory (DFT) methods, such as B3LYP with a suitable basis set like 6-311G**, is common for such calculations. researchgate.net

Torsional Barriers Analysis

The peaks on the potential energy surface scan represent the energy barriers, or torsional barriers, that hinder free rotation around a bond. nih.gov The height of these barriers provides a quantitative measure of the energetic cost of moving from one stable conformation to another. rsc.org For instance, the rotation around the amide C-N bond is typically restricted due to its partial double bond character, resulting in a significant rotational barrier.

Role of Intramolecular Interactions

The stability of different conformers of this compound is not solely determined by steric hindrance but is also significantly influenced by a variety of weak, non-covalent intramolecular interactions.

Analysis of C-H···O and C-H···S Hydrogen Bonds

Weak hydrogen bonds, such as C-H···O and C-H···S, play a crucial role in stabilizing specific conformations. nih.govresearchgate.net In this compound, the amide oxygen atom can act as a hydrogen bond acceptor for nearby C-H groups on the cyclohexyl or benzyl (B1604629) rings. Similarly, the sulfur atom can also participate as a hydrogen bond acceptor. nih.gov

Table 1: Representative Geometrical Parameters for Intramolecular Hydrogen Bonds

InteractionDonor (D)Acceptor (A)D-H···A Distance (Å)D-H···A Angle (°)
C-H···OC (cyclohexyl/benzyl)O (amide)2.2 - 2.8120 - 170
C-H···SC (cyclohexyl/benzyl)S (thioether)2.7 - 3.2110 - 160

Note: The values in this table are typical ranges observed for such interactions in related organic molecules and serve as an illustrative guide for this compound.

Investigation of Chalcogen Bonding Effects

A more recently recognized non-covalent interaction that can influence the conformation of this compound is the chalcogen bond. ed.ac.uknih.gov A chalcogen bond is an attractive interaction between an electrophilic region on a chalcogen atom (in this case, sulfur) and a nucleophilic site. smu.edunih.gov

Computational and Theoretical Investigations of 2 Benzylthio N Cyclohexylacetamide

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov It is particularly effective for predicting the properties of medium-sized organic molecules like 2-(benzylthio)-N-cyclohexylacetamide.

Geometry Optimization and Ground State Structure Calculation

The initial step in computational analysis is the determination of the most stable three-dimensional arrangement of atoms, known as the ground state structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the configuration with the lowest possible energy. For this compound, this optimization is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311++G(d,p). nih.govinpressco.com This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. nih.govresearchgate.netresearchgate.net The optimized structure represents a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in subsequent vibrational analysis. inpressco.com

Below is a table of representative optimized geometric parameters for key structural features of this compound, as would be predicted by DFT calculations.

Table 1: Predicted Optimized Geometric Parameters for this compound

Parameter Bond/Angle Predicted Value (B3LYP/6-31G(d,p))
Bond Lengths (Å)
C=O (Amide) 1.235
C-N (Amide) 1.358
N-H (Amide) 1.012
S-CH₂ 1.831
CH₂-C=O 1.525
C-S (Thioether) 1.819
C-C (Aromatic) 1.390 - 1.405
**Bond Angles (°) **
O=C-N 123.5
C-N-C (cyclohexyl) 122.8
C-S-CH₂ 103.7
S-CH₂-C=O 112.4
Dihedral Angles (°)
C-S-CH₂-C ~65-75
H-N-C-C (cyclohexyl) ~180 (trans)

Prediction of Vibrational Frequencies and Comparison with Experimental IR Spectra

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. mdpi.com These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be directly compared to experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.net Such comparisons are vital for validating the accuracy of the computational model and for assigning specific absorption bands in the experimental spectrum to particular molecular vibrations. mdpi.comresearchgate.net

Typically, calculated harmonic frequencies are slightly higher than experimental values due to the neglect of anharmonicity and the gas-phase nature of the calculation. nih.gov Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. aip.org

Key predicted vibrational frequencies for this compound would include the characteristic stretches of its main functional groups. The amide group, for instance, exhibits a strong C=O stretching vibration (Amide I band), typically observed around 1630-1680 cm⁻¹, and an N-H stretching vibration between 3200-3400 cm⁻¹. specac.comspcmc.ac.inmiamioh.edu The C-S stretching vibration of the thioether linkage is generally weaker and appears in the 600-800 cm⁻¹ region, often coupled with other modes. researchgate.net

Table 2: Comparison of Predicted and Typical Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Predicted Scaled Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)
N-H Stretch Amide 3350 3200-3400 specac.com
C-H Stretch Aromatic 3065 3000-3100
C-H Stretch Aliphatic (CH₂) 2935, 2860 2850-2960
C=O Stretch (Amide I) Amide 1665 1630-1680 umsl.edu
N-H Bend (Amide II) Amide 1550 1510-1570
C-C Stretch Aromatic Ring 1600, 1495 1450-1600
C-S Stretch Thioether 730 600-800 researchgate.net

Calculation of NMR Chemical Shifts (GIAO method) and Validation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT can accurately predict ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method. imist.manih.gov This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). imist.maconicet.gov.ar

The correlation between calculated and experimental chemical shifts serves as a stringent test of the computed structure. researchgate.netresearchgate.netresearchgate.net A high degree of correlation confirms the structural assignment. researchgate.netnih.gov For this compound, GIAO calculations would predict distinct signals for the protons and carbons of the benzyl (B1604629) group, the cyclohexyl ring, and the acetamide (B32628) core. For instance, the benzylic CH₂ protons are expected to appear in a specific region, influenced by the adjacent sulfur and carbonyl groups, while the aromatic protons would show characteristic shifts based on their position on the ring. oregonstate.edu

Table 3: Predicted vs. Typical Experimental NMR Chemical Shifts (ppm) for this compound

Atom Position Predicted Chemical Shift (δ, ppm) Typical Experimental Range (δ, ppm)
¹H NMR
N-H (Amide) 7.8 - 8.2 5.0 - 8.5 ucl.ac.uk
C₆H₅- (Aromatic) 7.2 - 7.4 7.0 - 7.5
-S-CH₂-Ph 3.75 3.5 - 4.0
-CO-CH₂-S- 3.30 3.0 - 3.5
N-CH- (Cyclohexyl) 3.80 3.5 - 4.0
-CH₂- (Cyclohexyl) 1.1 - 2.0 1.0 - 2.2
¹³C NMR
C=O (Amide) 170.5 168 - 175
C (Aromatic, ipso) 137.8 135 - 140
C (Aromatic) 127 - 130 125 - 130
-S-CH₂-Ph 36.5 35 - 40
-CO-CH₂-S- 38.0 35 - 40
N-CH- (Cyclohexyl) 49.0 45 - 55
-CH₂- (Cyclohexyl) 24 - 33 24 - 34

Electronic Structure Analysis

Beyond geometry and spectra, computational methods provide deep insights into the electronic nature of a molecule, which governs its reactivity and interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. psu.edu

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. psu.edu For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the sulfur atom and the benzyl ring, which are capable of donating electrons. Conversely, the LUMO is likely to be centered on the electron-withdrawing acetamide group, particularly the π* orbital of the carbonyl (C=O) bond. Analysis of these orbitals helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 4: Predicted Frontier Molecular Orbital Properties for this compound

Parameter Predicted Value (eV) Implication
HOMO Energy -6.5 Electron-donating ability (nucleophilicity)
LUMO Energy -0.8 Electron-accepting ability (electrophilicity)
HOMO-LUMO Gap (ΔE) 5.7 High kinetic stability, moderate reactivity

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is an invaluable tool for predicting how a molecule will be recognized and interact with other chemical species. mdpi.com The MEP map is color-coded to indicate different electrostatic potential values: red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are susceptible to nucleophilic attack. wolfram.comyoutube.com Green and yellow areas represent regions of neutral or intermediate potential.

No Publicly Available Computational or Theoretical Studies Found for this compound

Despite a comprehensive search for computational and theoretical investigations into the chemical compound this compound, no specific studies detailing its Mulliken atomic charges, Natural Population Analysis (NPA), formation pathways, or energetic profiles of its key transformations could be located in publicly accessible scientific literature.

Therefore, it is not possible to provide the requested detailed analysis and data tables for the following sections:

Reactivity and Chemical Transformations of 2 Benzylthio N Cyclohexylacetamide

Reactions at the Thioether Linkage

The sulfur atom of the thioether group is nucleophilic and can be readily oxidized or involved in reactions that lead to the cleavage of the carbon-sulfur bonds.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the thioether moiety of 2-(benzylthio)-N-cyclohexylacetamide can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The extent of oxidation depends on the nature of the oxidizing agent and the reaction conditions.

Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and sodium periodate. The reaction typically proceeds in a stepwise manner. Milder conditions favor the formation of the sulfoxide, 2-(benzylsulfinyl)-N-cyclohexylacetamide. The use of stronger oxidizing agents or an excess of the oxidant will lead to the formation of the sulfone, 2-(benzylsulfonyl)-N-cyclohexylacetamide. For instance, the oxidation of similar thioethers to sulfones can be achieved using reagents like benzenesulfonyl chloride in the presence of a suitable base. nih.gov

Table 1: Oxidation Reactions of the Thioether Linkage
ProductTypical ReagentsGeneral Conditions
2-(benzylsulfinyl)-N-cyclohexylacetamide (Sulfoxide)H₂O₂, NaIO₄, m-CPBA (1 equiv.)Controlled temperature, often in alcoholic or chlorinated solvents.
2-(benzylsulfonyl)-N-cyclohexylacetamide (Sulfone)m-CPBA (>2 equiv.), KMnO₄, Oxone®Often requires stronger conditions or excess reagent compared to sulfoxide formation.

Cleavage of the Thioether Bond

The benzyl (B1604629) C(sp³)–S bond in this compound is susceptible to cleavage through various methods, including reductive, oxidative, and metal-mediated pathways.

Reductive Cleavage: Aryl alkyl thioethers can undergo reductive cleavage. thieme-connect.de For benzylic thioethers, this can be accomplished using dissolving metal reductions, such as sodium in liquid ammonia, which would yield toluene (B28343) and N-cyclohexyl-2-mercaptoacetamide. Electrochemical methods have also been shown to selectively cleave C(sp³)–S bonds in benzylic thioethers, which proceed via single-electron transfer to form a carbon-centered radical and a thiolate anion. chemrxiv.org

Oxidative Cleavage: Reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) can mediate the selective cleavage of C(sp³)–S bonds. organic-chemistry.org The general selectivity for such cleavages follows the order: furfuryl > benzyl > alkyl C(sp³)–S. organic-chemistry.org Treatment of this compound with such reagents could lead to the formation of an intermediate sulfonium species, which can then be converted into other products. For example, metal-free methods using electrophilic halogenation reagents can transform benzyl thioethers into aldehydes or dithioacetals. mdpi.com

Metal-Mediated Cleavage: Certain metal complexes can facilitate the cleavage of thioether bonds. While specific examples for this substrate are not detailed, methods involving mercury(II) or thallium(III) salts are known to cleave certain types of thioethers. thieme-connect.de

Table 2: Cleavage Reactions of the Thioether Bond
MethodTypical ReagentsExpected Products
Reductive CleavageNa/NH₃ (liq.)Toluene and N-cyclohexyl-2-mercaptoacetamide
Electrochemical ReductionCathodic reductionToluene and N-cyclohexyl-2-mercaptoacetamide
Oxidative CleavageNBS or NFSIUnsymmetrical disulfides or other oxidized products, depending on subsequent steps. organic-chemistry.org

Reactions at the Amide Functionality

The amide group contains a nitrogen atom with a lone pair of electrons and an adjacent carbonyl group, making it susceptible to hydrolysis and substitution at the nitrogen atom.

Hydrolysis of the Amide Bond

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the amide linkage to yield a carboxylic acid and an amine.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release cyclohexylamine (B46788) and 2-(benzylthio)acetic acid.

Base-Promoted Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then expels the cyclohexylamide anion, which is subsequently protonated by the solvent to yield cyclohexylamine and the carboxylate salt of 2-(benzylthio)acetic acid.

N-Substitution Reactions

The secondary amide has a proton on the nitrogen atom that can be removed by a strong base to form an amidate anion. This anion can then act as a nucleophile in substitution reactions. allen.inorganic-chemistry.org

Alkylation of the nitrogen atom can be achieved by treating the amide with a strong base (e.g., NaH) to deprotonate the nitrogen, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). semanticscholar.orgresearchgate.net This results in the formation of an N-alkylated, N,N-disubstituted amide. It is important to note that O-alkylation can be a competing reaction, leading to the formation of an imino ether, although N-alkylation is often the thermodynamically favored outcome. semanticscholar.org

Transformations Involving the Alpha-Carbon of the Acetamide (B32628) Moiety

The carbon atom situated between the carbonyl group and the sulfur atom (the α-carbon) is activated. The protons attached to this carbon are acidic and can be removed by a base to form an enolate or a related carbanionic intermediate. msu.edulibretexts.org

This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. wvu.eduyoutube.com

Alkylation: Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures generates the kinetic enolate. wvu.edu This enolate can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to introduce an alkyl group at the alpha-carbon. wvu.edu The use of primary alkyl halides is preferred to minimize competing elimination reactions. youtube.com

Aldol-Type Reactions: The enolate can also react with other carbonyl compounds, such as aldehydes or ketones, in an aldol addition reaction. msu.edulibretexts.org This would result in the formation of a β-hydroxy amide derivative.

Halogenation: Under acidic or basic conditions, the alpha-carbon can be halogenated. libretexts.orgwvu.edu In acidic conditions, mono-halogenation typically occurs via an enol intermediate. Under basic conditions, polyhalogenation is common as the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-protons. wvu.edu

Table 3: Reactions at the Alpha-Carbon
TransformationReagentsIntermediateProduct Type
Alkylation1. LDA, THF, -78 °C 2. R-X (Primary alkyl halide)Enolateα-alkylated amide
Aldol Addition1. Base (e.g., LDA) 2. Aldehyde/KetoneEnolateβ-hydroxy amide
Halogenation (Basic)Base (e.g., NaOH), X₂ (Cl₂, Br₂, I₂)Enolateα-halo or α,α-dihaloamide

This compound as a Synthetic Intermediate

The structure of this compound, featuring a reactive thioether linkage and a secondary amide, positions it as a valuable precursor for the synthesis of more elaborate molecular architectures. The interplay between the sulfur atom and the amide group can be exploited to construct various heterocyclic and acyclic compounds.

The benzylthio group in this compound can serve as a linchpin in the assembly of complex organic frameworks. The sulfur atom can be involved in reactions such as S-alkylation, oxidation, and elimination, providing avenues to introduce further complexity. For instance, the α-carbon to the sulfur and carbonyl groups is activated and can potentially be deprotonated to form a stabilized carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles, leading to the formation of new carbon-carbon bonds and the elongation of the carbon chain.

One potential application is in the synthesis of substituted thiophene (B33073) derivatives. While not directly involving this compound, related N-cyclohexyl cyanoacetamide has been successfully used as a key intermediate in the synthesis of polysubstituted thiophenes. This suggests that with appropriate modifications, this compound could also serve as a precursor to sulfur-containing heterocycles.

Furthermore, the thioether moiety can be a precursor to a sulfoxide or sulfone through controlled oxidation. These oxidized derivatives have altered reactivity and can participate in reactions such as Pummerer rearrangements or serve as leaving groups in elimination or substitution reactions, facilitating the formation of carbon-carbon double bonds or the introduction of other functional groups.

A hypothetical reaction pathway illustrating the potential of this compound in scaffold construction is outlined below:

Step Reaction Type Reagents Intermediate/Product Potential Application
1α-DeprotonationStrong base (e.g., LDA)Enolate/stabilized carbanionC-C bond formation
2Alkylation/AcylationAlkyl halide/Acyl chlorideα-Substituted derivativeElaboration of the side chain
3OxidationOxidizing agent (e.g., m-CPBA)Sulfoxide/SulfoneActivation for elimination/rearrangement
4Pummerer RearrangementAcetic anhydride (B1165640)α-Acetoxy sulfide (B99878)Precursor to α-functionalized carbonyls

This table is based on established reactivity patterns of similar thioethers and amides and represents a predictive model for the synthetic utility of this compound.

The derivatization of this compound can provide valuable insights into structure-reactivity relationships, which is crucial for applications in medicinal chemistry and materials science. By systematically modifying different parts of the molecule, researchers can tune its electronic and steric properties and observe the resulting changes in chemical reactivity and biological activity.

Key sites for derivatization include:

The Benzyl Group: Substitution on the phenyl ring of the benzyl group can modulate the electronic properties of the sulfur atom. Electron-donating groups would increase the nucleophilicity of the sulfur, while electron-withdrawing groups would decrease it. This can influence the compound's susceptibility to oxidation and its ability to coordinate with metal centers.

The Cyclohexyl Group: Modification of the cyclohexyl ring, for instance, by introducing substituents or changing its conformation, can impact the steric environment around the amide nitrogen. This can affect the rotational barrier of the N-C(O) bond and influence intermolecular interactions such as hydrogen bonding.

The Amide N-H: The amide proton can be substituted, for example, through N-alkylation or N-acylation. This would eliminate the hydrogen bond donor capability of the amide and could significantly alter the compound's solubility and aggregation properties.

A systematic study of these derivatives would allow for the establishment of a quantitative structure-reactivity relationship (QSRR). For example, the rate of a specific reaction, such as oxidation of the sulfur atom, could be correlated with the Hammett parameters of the substituents on the phenyl ring.

Derivative Class Modification Site Example Substituent Expected Effect on Reactivity
Aryl-substitutedPhenyl ring of benzyl group-NO2 (electron-withdrawing)Decreased sulfur nucleophilicity
Aryl-substitutedPhenyl ring of benzyl group-OCH3 (electron-donating)Increased sulfur nucleophilicity
N-AlkylAmide nitrogen-CH3Altered steric hindrance and hydrogen bonding capacity
α-SubstitutedMethylene (B1212753) group-CH3Increased steric bulk near the reactive centers

This interactive data table outlines potential derivatization strategies and their predicted impact on the reactivity of this compound, based on general principles of organic chemistry.

Analytical Methodologies for Chemical Purity and Reaction Monitoring in Research

Chromatographic Techniques for Purification and Analysis

Chromatography, a cornerstone of separation science, provides powerful tools for both the analysis and purification of 2-(benzylthio)-N-cyclohexylacetamide. The choice of technique depends on the specific analytical goal, from assessing the purity of the final compound to monitoring the intricate steps of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a definitive method for determining the purity of this compound. This technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For amide-containing compounds, reversed-phase HPLC is frequently the method of choice. nih.gov

A typical HPLC setup for analyzing this compound would involve a C18 column, which is a nonpolar stationary phase. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.govdiva-portal.org The addition of a small amount of acid, like formic acid, to the mobile phase can improve peak shape and resolution. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring within the benzylthio group provides a suitable chromophore. ekb.eg

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates a high degree of purity.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard reversed-phase column for separation of non-polar to moderately polar compounds. nih.gov
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic AcidIsocratic elution for consistent separation. nih.gov Formic acid aids in protonation, improving peak shape. nih.gov
Flow Rate 1.0 mL/minA typical analytical flow rate providing good separation in a reasonable time. nih.gov
Detection UV at 254 nmThe aromatic ring in the molecule absorbs strongly at this wavelength. ekb.eg
Injection Volume 10 µLA standard volume for analytical HPLC. nih.gov
Column Temperature 25 °C (Ambient)Ensures reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While the relatively high molecular weight and potential for thermal degradation of this compound might present challenges, GC-MS can be employed for reaction monitoring and characterization, especially of starting materials or potential volatile byproducts. ijper.orgnih.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. jocpr.com The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparing it to a spectral library. ijper.org

Table 2: Hypothetical GC-MS Parameters for the Analysis of Reaction Intermediates in the Synthesis of this compound

ParameterConditionPurpose
Column Capillary column (e.g., 5% Phenyl Methyl Siloxane)Provides good separation for a wide range of organic compounds. nih.gov
Carrier Gas Helium at 1 mL/minInert gas to carry the sample through the column. nih.gov
Oven Program Initial temp 70°C, ramp to 280°CTemperature gradient to elute compounds with different boiling points. ijper.org
Injector Temperature 250 °CTo ensure complete vaporization of the sample. jocpr.com
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns. nih.gov
Mass Range 50-500 amuTo detect the molecular ion and key fragments of the compound and related species. ijper.org

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is indispensable for monitoring the progress of chemical reactions. umich.edu In the synthesis of this compound, TLC can be used to quickly determine the consumption of starting materials and the formation of the desired product. researchgate.net

A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. researchgate.net The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture are separated based on their polarity. umich.edu

The positions of the separated compounds are visualized, often under UV light, as the aromatic ring in this compound will quench the fluorescence of the indicator in the TLC plate, appearing as a dark spot. umich.edusilicycle.com By comparing the TLC profile of the reaction mixture to that of the starting materials and a pure sample of the product, a chemist can qualitatively assess the reaction's progress. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. umich.edu

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, and sulfur in the case of this compound) present in the sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its molecular formula. This validation is a critical step in the characterization of a newly synthesized compound.

Future Research Directions for 2 Benzylthio N Cyclohexylacetamide

Development of Novel and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research on 2-(benzylthio)-N-cyclohexylacetamide should prioritize the development of novel and green synthetic routes that adhere to the principles of sustainability.

Key areas of focus could include:

Catalytic Amide Bond Formation: Traditional methods for amide synthesis often rely on stoichiometric activating agents, leading to significant waste generation. nih.gov Investigating catalytic methods for the direct amidation of 2-(benzylthio)acetic acid with cyclohexylamine (B46788) would be a significant advancement. Boronic acids have emerged as effective catalysts for amidations, often requiring azeotropic water removal. nih.gov Other catalytic systems, such as those based on cerium ammonium nitrate (CAN) under microwave irradiation and solvent-free conditions, offer rapid and efficient alternatives. researchgate.net Furthermore, the use of reusable Brønsted acidic ionic liquids as both catalyst and solvent presents a promising avenue for sustainable amide synthesis.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to amide bond formation. tue.nlresearchgate.net Lipases, such as Candida antarctica lipase B (CALB), have been successfully employed for the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether. researchgate.net Exploring the enzymatic synthesis of this compound could lead to a highly efficient and sustainable process.

Green Thioether Synthesis: The formation of the benzylthioether linkage can also be improved from a green chemistry perspective. Traditional methods often involve harsh reagents and solvents. Future research could explore catalyst-free and solvent-free approaches, such as the direct reaction of benzyl (B1604629) alcohol derivatives with 2-mercapto-N-cyclohexylacetamide under microwave irradiation. researchgate.net Electrochemical methods for C–S bond formation are also gaining traction as a green alternative, utilizing electrons as a "traceless" reagent.

Multi-component Reactions: Designing a one-pot, multi-component reaction that combines the formation of both the thioether and the amide linkages from simple, readily available starting materials would be a highly atom-economical and efficient strategy. For instance, a reaction involving a benzyl halide, a source of sulfur, cyclohexylamine, and a two-carbon building block could be explored.

A comparative overview of potential green synthetic strategies is presented in Table 1.

Synthetic Strategy Key Features Potential Advantages Challenges
Catalytic Amidation Use of sub-stoichiometric amounts of a catalyst (e.g., boronic acids, CAN, ionic liquids) to promote the reaction between a carboxylic acid and an amine.Reduced waste, milder reaction conditions, potential for catalyst recycling.Catalyst cost and stability, optimization of reaction conditions.
Enzymatic Synthesis Utilization of enzymes (e.g., lipases) as catalysts in aqueous or green solvents.High selectivity, mild conditions, biodegradable catalyst.Enzyme stability and cost, substrate scope limitations.
Green Thioetherification Catalyst-free and solvent-free methods, or the use of electrochemical approaches.Reduced use of hazardous reagents and solvents, improved energy efficiency.Development of efficient catalyst-free conditions, specialized equipment for electrochemistry.
Multi-component Reactions Combining multiple reaction steps into a single pot without isolating intermediates.High atom economy, reduced waste and purification steps, increased efficiency.Finding compatible reaction conditions for all components, controlling selectivity.

Exploration of Under-Investigated Reactivity Patterns

The reactivity of this compound has not been extensively studied. Future research should aim to uncover its unique reactivity patterns, which could lead to the synthesis of novel and valuable compounds.

Potential areas of investigation include:

Oxidation of the Sulfur Atom: The thioether moiety is susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone. Investigating the controlled oxidation of this compound could yield new derivatives with potentially interesting biological or material properties. The reactivity of these oxidized products could then be explored further.

Cleavage of the Benzyl-Sulfur Bond: The benzyl group can often be cleaved under reductive or oxidative conditions. researchgate.nettue.nlwarwick.ac.ukntu.edu.sgresearchgate.net Exploring the selective cleavage of the C-S bond could provide a route to 2-mercapto-N-cyclohexylacetamide, a potentially useful synthetic intermediate.

Reactivity of the Amide Group: While amides are generally stable, their reactivity can be enhanced under specific conditions. Exploring reactions such as reduction to the corresponding amine or participation in cycloaddition reactions could be fruitful.

Cycloaddition Reactions involving the Thioamide Tautomer: Although the amide form is predominant, the potential for this compound to exist in equilibrium with its thioimidate tautomer opens up possibilities for cycloaddition reactions. For instance, thioamides have been shown to participate in [3+2] cycloaddition reactions with benzynes. nih.govchemrxiv.org

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing processes and designing new transformations. An integrated approach combining experimental and computational methods will be essential.

Future mechanistic studies could focus on:

Kinetics and Isotope Effects: Conducting kinetic studies on the formation of the amide and thioether bonds will provide valuable information about the rate-determining steps and the influence of various parameters. The use of kinetic isotope effects can help to elucidate the nature of transition states.

In-situ Spectroscopic Monitoring: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reaction progress in real-time, identify intermediates, and gain insights into the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. smolecule.comnih.gov Such studies can provide a detailed understanding of the reaction mechanism at the molecular level and can be used to rationalize experimental observations and predict the outcomes of new reactions. For example, DFT studies have been used to investigate the mechanism of thioether oxidation and amide bond cleavage. chemrxiv.orgsmolecule.comnih.gov

Applications as a Building Block in Non-Biological Advanced Materials Synthesis (e.g., polymer chemistry, supramolecular chemistry)

The unique combination of a flexible benzylthio group and a hydrogen-bonding N-cyclohexylacetamide moiety suggests that this compound could be a valuable building block for the synthesis of advanced materials with tailored properties.

Future research in this area could explore:

Polymer Chemistry: The amide and thioether functionalities can be incorporated into polymer backbones or as pendant groups.

Polythioamides: Polythioamides, which are analogous to polyamides, exhibit interesting properties such as stronger metal affinity and higher refractive indices compared to their oxygen-containing counterparts. researchgate.net this compound could be a precursor to monomers for the synthesis of novel polythioamides. A patent has described the synthesis of poly(amide-thioamide) polymers with potential applications in ion adsorption, optical materials, and biodegradable materials. google.com

Polymers with Thioether Linkages: Thioether linkages can be introduced into polymers via reactions like thiol-ene or thiol-epoxy "click" chemistry. ntu.edu.sg The benzylthio group in this compound could potentially be functionalized to participate in such polymerization reactions, leading to polymers with tunable properties.

Supramolecular Chemistry: The amide group is a well-known motif for directing self-assembly through hydrogen bonding. The thioamide bond is also a versatile functional group for inducing directional and cooperative hydrogen bonding in supramolecular polymers. nih.govtue.nl

Self-Assembling Systems: The N-cyclohexylacetamide moiety can participate in hydrogen bonding, potentially leading to the formation of ordered supramolecular structures such as tapes, sheets, or helical aggregates. The benzylthio group can influence the packing and properties of these assemblies.

Host-Guest Chemistry: The molecule could be incorporated into larger host molecules designed to recognize and bind specific guest molecules through a combination of hydrogen bonding and other non-covalent interactions.

The potential applications in material science are summarized in Table 2.

Area Potential Role of this compound Resulting Material Properties
Polymer Chemistry Precursor to monomers for polythioamides or polymers with thioether side chains.Enhanced metal coordination, high refractive index, tunable thermal and mechanical properties.
Supramolecular Chemistry Building block for self-assembling systems driven by hydrogen bonding.Formation of ordered nanostructures, gels, or liquid crystals with stimuli-responsive behavior.

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